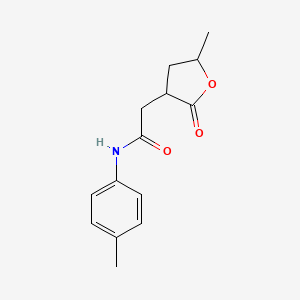![molecular formula C29H34N2O2 B3928367 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3928367.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide class of compounds and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide X is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound X has been shown to bind to dopamine receptors in the brain, which may contribute to its antipsychotic effects. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. Additionally, it has been shown to reduce inflammation in models of inflammation. This compound X has also been shown to modulate several neurotransmitter systems in the brain, which may contribute to its potential antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide X is its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and antipsychotic effects in animal models. Additionally, the synthetic route of this compound X has been optimized to achieve high yields and purity. However, one of the limitations of this compound X is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide X. One potential direction is to investigate its potential therapeutic applications in humans. Additionally, further studies are needed to determine its safety and efficacy in humans. Another potential direction is to investigate its mechanism of action in more detail, as this could lead to the development of more effective therapies. Finally, further studies are needed to determine the long-term effects of this compound X on the body.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, this compound X has been investigated for its potential antipsychotic effects, as it has been shown to bind to dopamine receptors in the brain.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-33-28-13-9-23(10-14-28)15-18-30-29(32)27-11-7-26(8-12-27)22-31-19-16-25(17-20-31)21-24-5-3-2-4-6-24/h2-14,25H,15-22H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVZAAIAKHWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-methoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928290.png)
![N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3928291.png)
![2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B3928296.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)

![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3928314.png)
![3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid](/img/structure/B3928315.png)
![1-[5-(4-bromophenyl)-2-furoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3928320.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928338.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3928351.png)
![3,5-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928359.png)
![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3928360.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3928368.png)
![2-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928379.png)